Fast blue B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Activity Detection:

- Acetylcholinesterase: Fast Blue B is employed in assays to determine the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission. The enzyme breaks down 1-naphthyl acetate, releasing 1-naphthol, which reacts with Fast Blue B to form a purple-colored compound. The intensity of the color is directly proportional to the enzyme activity [Source: Sigma-Aldrich, "Fast Blue B Salt" ].

- Lipase Activity: Similarly, Fast Blue B can be used to assess lipase activity, an enzyme responsible for fat digestion. The reaction principle is analogous to the acetylcholinesterase assay, with the formation of a colored product indicating enzyme activity [Source: Sigma-Aldrich, "Fast Blue B Salt" ].

- α- and β-Glucosidase Activity: Fast Blue B also finds application in detecting the activity of α- and β-glucosidases, enzymes that break down specific sugar bonds. The assay principle is similar to the aforementioned methods, relying on the formation of a colored product upon enzyme action [Source: Sigma-Aldrich, "Fast Blue B Salt" ].

Bacterial Detection:

Fast Blue B's ability to bind to specific components in bacterial cell walls makes it useful for detecting bacterial presence in biological samples. Its high resistance to enzyme inhibitors allows for reliable staining and visualization of bacteria under a microscope [Source: Biosynth, "FF01477 | Fast blue B salt" ].

Thin Layer Chromatography (TLC) Visualization:

Fast Blue B can be employed as a spraying agent in TLC to visualize separated components. It reacts with specific compounds present in the separated fractions, leading to the formation of colored products that aid in identifying the components based on their color and position on the TLC plate [Source: MP Biomedicals, "Fast Blue B Salt" ].

Cannabinoid Detection:

A recent study explored the use of Fast Blue B for the colorimetric estimation of the total cannabinoid content in cannabis samples. The research suggests that Fast Blue B reacts with various cannabinoids, including THC, CBD, and CBN, through an azo coupling reaction, offering a potential method for rapid cannabinoid quantification [Source: National Institutes of Health, "A Colorimetric Method for the Rapid Estimation of the Total Cannabinoid Content in Cannabis Samples" ].

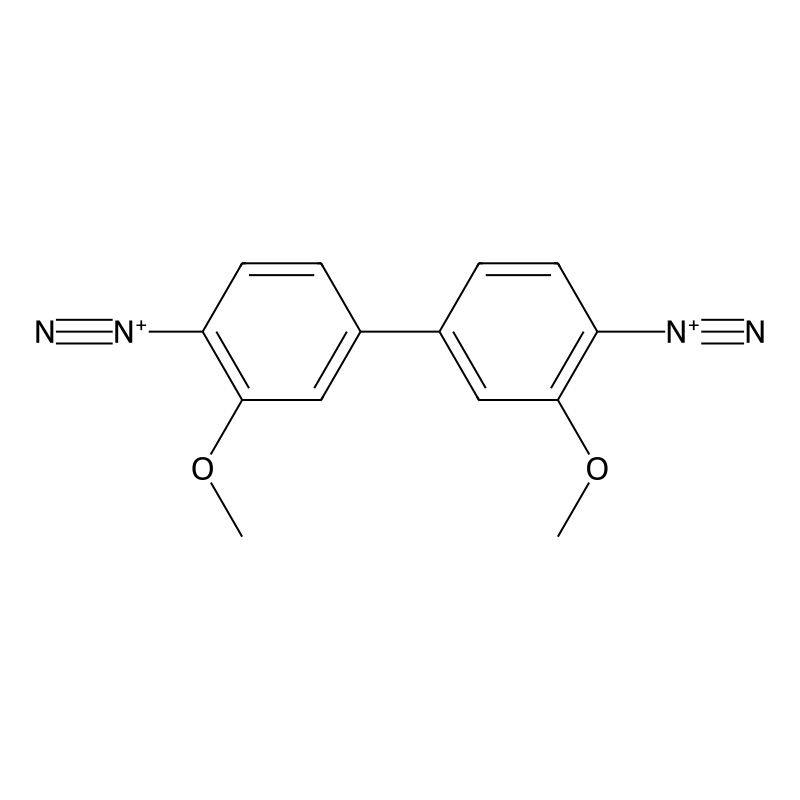

Fast Blue B, also known as Fast Blue Salt B or Azoic Diazo No. 48, is a diazonium compound primarily utilized as a histological dye and in various biochemical assays. Its chemical formula is represented as and it exists as a yellow to blue-violet azo dye when reacted with appropriate substrates. Fast Blue B is particularly noted for its role in the visualization of aldehydes and the determination of enzyme activities, such as acetylcholinesterase, through colorimetric methods .

Fast Blue B's primary mechanism of action in scientific research lies in its ability to bind to specific molecules. The charged groups in its structure allow it to interact with oppositely charged molecules, making it useful for staining tissues and detecting enzymes [, , ].

For instance, Fast Blue B can stain proteins and lipids in biological tissues, aiding in their visualization under a microscope []. In enzyme activity assays, Fast Blue B can interact with the reaction product of specific enzymes, providing a colorimetric signal for their detection [, ].

Fast Blue B exhibits notable biological activities, primarily as a histological stain. It is employed in microscopy to visualize cellular structures and enzyme activities. For example, it is used to detect acetylcholinesterase activity by coupling with naphthyl acetate to form a colored product that can be quantified . Additionally, studies have indicated its reactivity with various drugs and cannabinoids, suggesting potential applications in pharmacological research and drug testing .

The synthesis of Fast Blue B typically involves the diazotization of 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine. The general procedure includes:

- Preparation of Diazotization Reagent: Dissolve sodium nitrite in an acidic medium (usually hydrochloric acid).

- Reaction with Amines: The diazonium salt formed is then reacted with 3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diamine under controlled temperatures to yield Fast Blue B.

- Purification: The resulting compound is purified through recrystallization or chromatography techniques to obtain the desired dye quality .

Fast Blue B serves multiple applications across various fields:

- Histology and Microscopy: Used for staining tissues and cells to visualize structures.

- Biochemical Assays: Employed in enzyme activity assays, particularly for acetylcholinesterase.

- Analytical Chemistry: Utilized in thin-layer chromatography (TLC) for visualizing compounds and determining their presence based on color reactions .

- Pharmaceutical Research: Assists in studying drug interactions and quantifying cannabinoids in extracts .

Interaction studies involving Fast Blue B have demonstrated its capacity to react with a range of substances. For instance:

- Cannabinoids: Fast Blue B has been shown to react rapidly with tetrahydrocannabinol and other cannabinoids through azo coupling reactions.

- Drugs: It has also been tested against various drugs like methamphetamine and cocaine, confirming its utility in distinguishing between different substances based on colorimetric changes .

Fast Blue B shares similarities with other azo dyes and diazonium salts but possesses unique characteristics that distinguish it from its counterparts. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Fast Blue Salt A | C14H12N4O2 | Used primarily for enzyme assays; different chromatic properties |

| 3-Amino-9-ethylcarbazole | C13H12N4 | Stronger color intensity; used in histochemistry |

| 1-Naphthylamine | C10H9N | Precursor for various azo dyes; simpler structure |

| 4-Aminoazobenzene | C12H12N2 | Commonly used in dyeing textiles; less specific for biological assays |

Fast Blue B's specificity for certain bio

XLogP3

Related CAS

91-91-8 (dichloride)

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

20282-70-6

Wikipedia

Fast blue salt B